molecular formula C24H24N4O3S B2891747 2-methyl-N-(2-(3-((2-((5-methylisoxazol-3-yl)amino)-2-oxoethyl)thio)-1H-indol-1-yl)ethyl)benzamide CAS No. 532970-43-7

2-methyl-N-(2-(3-((2-((5-methylisoxazol-3-yl)amino)-2-oxoethyl)thio)-1H-indol-1-yl)ethyl)benzamide

Cat. No.: B2891747
CAS No.: 532970-43-7
M. Wt: 448.54
InChI Key: ISQPMKKWZHEETC-UHFFFAOYSA-N
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Description

This compound is a benzamide derivative featuring a multifunctional structure comprising:

  • A 2-methylbenzamide core, which provides a hydrophobic aromatic scaffold.
  • An indole ring substituted at the 3-position with a thioether (-S-) linkage.
  • A 2-((5-methylisoxazol-3-yl)amino)-2-oxoethyl side chain attached via the thioether group.

The indole moiety is known for its role in modulating biological activity, particularly in anticancer and anti-inflammatory agents . The isoxazole ring, a five-membered heterocycle with oxygen and nitrogen, enhances metabolic stability and binding affinity in medicinal chemistry contexts .

Properties

IUPAC Name

2-methyl-N-[2-[3-[2-[(5-methyl-1,2-oxazol-3-yl)amino]-2-oxoethyl]sulfanylindol-1-yl]ethyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H24N4O3S/c1-16-7-3-4-8-18(16)24(30)25-11-12-28-14-21(19-9-5-6-10-20(19)28)32-15-23(29)26-22-13-17(2)31-27-22/h3-10,13-14H,11-12,15H2,1-2H3,(H,25,30)(H,26,27,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ISQPMKKWZHEETC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1C(=O)NCCN2C=C(C3=CC=CC=C32)SCC(=O)NC4=NOC(=C4)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H24N4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

448.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Structural Comparison

The compound’s structural analogs can be categorized based on variations in:

Core aromatic groups (benzamide vs. other amides).

Heterocyclic substituents (indole, isoxazole, thiadiazole, etc.).

Linker groups (thioether, oxyether, or alkyl chains).

Table 1: Structural Features of Comparable Compounds

Compound Name Core Structure Heterocyclic Substituent Linker Group Key Functional Groups
2-methyl-N-(2-(3-((2-((5-methylisoxazol-3-yl)amino)-2-oxoethyl)thio)-1H-indol-1-yl)ethyl)benzamide Benzamide Indole, 5-methylisoxazole Thioether Amide, thioether, isoxazole
N-[5-(5-Acetyl-6-methyl-pyridin-2-yl)-3-phenyl-3H-[1,3,4]thiadiazol-2-ylidene]-benzamide (8a) Benzamide Thiadiazole, pyridine None Amide, acetyl, thiadiazole
4-methoxy-N-{2-[3-({2-[(5-methylisoxazol-3-yl)amino]-2-oxoethyl}sulfanyl)-1H-indol-1-yl]ethyl}benzamide Methoxybenzamide Indole, 5-methylisoxazole Thioether Methoxy, amide, isoxazole
2-[[(5-methyl-1,2,4-oxadiazol-3-yl)methyl]thio]-N-[2-[(4-nitrophenyl)amino]ethyl]-benzamide Benzamide 1,2,4-oxadiazole Thioether Nitrophenyl, oxadiazole

Key Observations :

  • The target compound’s indole-isoxazole-thioether combination is unique compared to thiadiazole- or oxadiazole-containing analogs .
  • Substitution at the benzamide’s para position (e.g., methoxy in vs.

Key Observations :

  • Thioether formation (common in ) typically achieves moderate yields (~65–80%), with solvent choice (ethanol vs. DMF) influencing purity.
  • The target compound’s synthesis likely parallels methods for indole-thiol coupling, as seen in .

Key Observations :

  • Substituents like the 5-methylisoxazole group may enhance target selectivity compared to simpler benzamides .

Q & A

Basic: What are the key synthetic routes for preparing 2-methyl-N-(2-(3-((2-((5-methylisoxazol-3-yl)amino)-2-oxoethyl)thio)-1H-indol-1-yl)ethyl)benzamide, and how are intermediates characterized?

Answer:
The synthesis typically involves multi-step reactions, including:

  • Step 1: Formation of the indole-thioether linkage via nucleophilic substitution between 3-mercaptoindole derivatives and α-haloacetamide intermediates (e.g., 2-chloro-N-(5-methylisoxazol-3-yl)acetamide) under reflux in acetic acid .
  • Step 2: Alkylation of the indole nitrogen using 2-chloroethylamine derivatives, followed by coupling with 2-methylbenzoyl chloride to form the final benzamide .
  • Characterization: Intermediates are validated using 1H/13C NMR for structural confirmation and HPLC-MS for purity (>95%). Recrystallization in DMF/acetic acid mixtures improves purity .

Basic: Which spectroscopic and chromatographic techniques are critical for confirming the structure and purity of this compound?

Answer:

  • NMR Spectroscopy: 1H/13C NMR resolves the indole, isoxazole, and benzamide moieties. Key signals include:
    • Indole NH proton at δ 10.2–11.5 ppm.
    • Isoxazole C-H at δ 6.1–6.3 ppm .
  • Mass Spectrometry (HRMS): Validates molecular weight (e.g., [M+H]+ ion).
  • HPLC: Quantifies purity using reverse-phase C18 columns (e.g., 95% purity threshold) .

Advanced: How can reaction conditions be optimized to improve yields during the synthesis of the thioether-linked intermediate?

Answer:
Key optimization parameters include:

  • Solvent Choice: Acetic acid enhances electrophilicity of α-haloacetamides, improving thioether bond formation .
  • Catalysts: Adding sodium acetate (2.0 equiv) accelerates nucleophilic substitution .
  • Temperature/Time: Refluxing for 3–5 h balances yield (70–85%) and side-product minimization .
  • DoE (Design of Experiments): Statistical modeling (e.g., response surface methodology) identifies interactions between variables (e.g., solvent polarity vs. temperature) .

Advanced: How can researchers resolve contradictions in reported bioactivity data for indole-isoxazole hybrids?

Answer:
Contradictions (e.g., variable IC50 values in cancer cell lines) may arise from:

  • Assay Variability: Standardize protocols (e.g., MTT vs. ATP-based assays) .
  • Structural Analog Analysis: Compare substituent effects (e.g., electron-withdrawing groups on the benzamide ring altering target affinity) .
  • Orthogonal Validation: Use SPR (Surface Plasmon Resonance) to measure binding kinetics to proposed targets (e.g., kinase domains) .

Advanced: What computational strategies are used to predict the binding mode of this compound with biological targets?

Answer:

  • Docking Studies: Molecular docking (AutoDock Vina) models interactions with targets like EGFR or COX-2, prioritizing poses with low RMSD (<2.0 Å) .
  • MD Simulations: 100-ns simulations assess stability of ligand-target complexes (e.g., hydrogen bonds between the isoxazole ring and catalytic lysine) .
  • QSAR: Build models correlating substituent electronegativity with anti-inflammatory activity (R² > 0.85) .

Basic: What are the recommended storage conditions to maintain compound stability?

Answer:

  • Temperature: Store at –20°C in amber vials to prevent photodegradation.
  • Solubility: Lyophilize and reconstitute in DMSO (10 mM stock) to avoid hydrolysis .
  • Stability Monitoring: Use LC-MS every 3 months to detect degradation (e.g., thioether oxidation to sulfoxide) .

Advanced: How can researchers design analogs to enhance metabolic stability without compromising activity?

Answer:

  • Bioisosteric Replacement: Substitute the labile thioether with a sulfone or triazole (improves oxidative stability) .
  • Prodrug Approach: Mask the benzamide with an ester moiety, cleaved in vivo by esterases .
  • Metabolic Profiling: Use liver microsomes (human/rat) to identify CYP450-mediated hotspots (e.g., indole N-methylation) .

Advanced: What in vitro models are suitable for evaluating the compound’s anti-inflammatory potential?

Answer:

  • Cell-Based Assays:
    • RAW264.7 macrophages: Measure NO inhibition (IC50) after LPS stimulation .
    • IL-6/IL-1β ELISA in THP-1 cells .
  • Enzyme Assays: COX-2 inhibition (competitive vs. non-competitive) via fluorometric kits .

Basic: How do researchers validate target engagement in cellular assays?

Answer:

  • Cellular Thermal Shift Assay (CETSA): Confirm target binding by measuring protein thermal stability shifts .
  • Knockdown/Rescue: siRNA-mediated target silencing followed by activity loss (e.g., >50% reduction in potency) .

Advanced: What strategies mitigate off-target effects observed in high-throughput screening?

Answer:

  • Counter-Screening: Test against unrelated targets (e.g., GPCRs, ion channels) .
  • Selectivity Profiling: Use kinase inhibitor panels (e.g., DiscoverX) to identify kinase off-targets .
  • Structure Refinement: Introduce bulky substituents (e.g., 4-methoxybenzamide) to sterically block non-specific interactions .

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